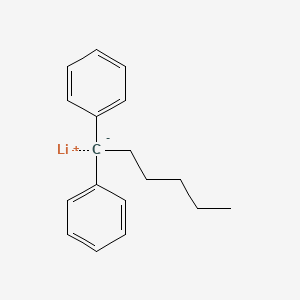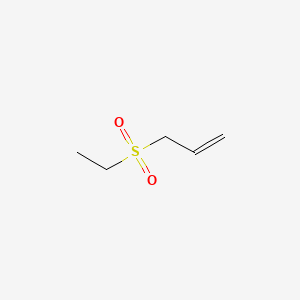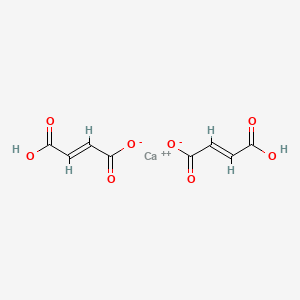
Lithium, (1,1-diphenylhexyl)-
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-diphenylhexyl lithium typically involves the reaction of 1,1-diphenylhexane with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the compound from reacting with moisture or oxygen. The reaction is performed in a solvent like tetrahydrofuran (THF) at low temperatures, often around -78°C .
Industrial Production Methods: Industrial production of 1,1-diphenylhexyl lithium follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and high-vacuum techniques is common to maintain an inert atmosphere and prevent contamination .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-diphenylhexyl lithium undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halides in organic molecules.
Polymerization Initiation: It is used as an initiator in anionic polymerization reactions.
Common Reagents and Conditions:
Solvents: Tetrahydrofuran (THF), diethyl ether.
Reagents: Carbonyl compounds, alkyl halides, and other electrophiles.
Conditions: Low temperatures (around -78°C) and inert atmosphere.
Major Products:
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Organic Compounds: Resulting from substitution reactions.
Polymers: Produced through anionic polymerization.
Wissenschaftliche Forschungsanwendungen
1,1-diphenylhexyl lithium is extensively used in scientific research, particularly in:
Polymer Chemistry: As an initiator for living anionic polymerization, enabling the synthesis of block copolymers and other complex polymer architectures.
Organic Synthesis: As a strong base and nucleophile in various organic reactions.
Material Science: In the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1-diphenylhexyl lithium involves its role as a nucleophile and base. It can donate electrons to electrophilic centers, facilitating various chemical transformations. In polymerization, it initiates the reaction by attacking the monomer, leading to the formation of a polymer chain .
Vergleich Mit ähnlichen Verbindungen
n-Butyllithium: Another organolithium compound used in organic synthesis.
sec-Butyllithium: Similar in reactivity but with different steric properties.
tert-Butyllithium: More sterically hindered, leading to different reactivity patterns.
Uniqueness: 1,1-diphenylhexyl lithium is unique due to its bulky structure, which provides steric hindrance and influences its reactivity. This makes it particularly useful in controlling polymerization reactions and synthesizing complex organic molecules .
Eigenschaften
IUPAC Name |
lithium;1-phenylhexylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21.Li/c1-2-3-6-15-18(16-11-7-4-8-12-16)17-13-9-5-10-14-17;/h4-5,7-14H,2-3,6,15H2,1H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQLCJCZFWUWHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCCC[C-](C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Li | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453532 | |
| Record name | Lithium, (1,1-diphenylhexyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3462-81-5 | |
| Record name | Lithium, (1,1-diphenylhexyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![ethyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]glycinate](/img/structure/B3051488.png)





![3-chloro-7-imino-4aH-pyrimido[4,5-c]pyridazin-5-one](/img/structure/B3051497.png)



